2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone
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Overview
Description
2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone is a deuterated steroid compound Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical, chemical, and biological properties
Preparation Methods
The synthesis of 2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone involves multiple steps. The process typically starts with the preparation of the deuterated precursors. These precursors are then subjected to various chemical reactions, including deuterium exchange, methylation, and cyclization, to form the final product. Industrial production methods may involve the use of specialized equipment and conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone has several scientific research applications:
Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It is used in metabolic studies to trace the pathways of steroid metabolism.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can alter the compound’s binding affinity and metabolic stability, leading to changes in its biological activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone can be compared with other similar compounds, such as:
Ergost-5-ene, 3-methoxy-, (3β,24R)-: This compound has a similar steroid structure but lacks deuterium incorporation.
(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E,6E)-8-methyl-3,6-nonadien-2-yl]-2,3,4,7,8,9: This compound also shares a similar structure but differs in its side chain and functional groups.
The uniqueness of this compound lies in its deuterium incorporation, which can significantly alter its properties and applications.
Properties
Molecular Formula |
C22H34O2 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C22H34O2/c1-14(23)18-7-8-19-17-6-5-15-13-16(24-4)9-11-21(15,2)20(17)10-12-22(18,19)3/h5,16-20H,6-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22+/m0/s1/i1D3,18D |
InChI Key |
ZVGQOQHAMHMMNE-GERCUNECSA-N |
Isomeric SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C)C(=O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C |
Origin of Product |
United States |
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